molecular formula C16H14N2O5 B4958264 N-(4-methyl-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 6104-96-7

N-(4-methyl-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B4958264
CAS No.: 6104-96-7
M. Wt: 314.29 g/mol
InChI Key: UFARFPRUBDULQR-UHFFFAOYSA-N
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Description

N-(4-methyl-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound characterized by its unique structural features, including a benzodioxine ring and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multiple steps:

    Formation of the Benzodioxine Ring: This step often starts with the cyclization of catechol derivatives with appropriate dihalides under basic conditions to form the benzodioxine ring.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the nitrophenyl derivative with an appropriate amine under dehydrating conditions, often using reagents like thionyl chloride or carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.

    Substitution: Halogens (chlorine, bromine) with Lewis acids like aluminum chloride.

Major Products

    Reduction: Formation of N-(4-methyl-2-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide.

    Substitution: Halogenated or sulfonated derivatives of the original compound.

Scientific Research Applications

Chemistry

In organic synthesis, N-(4-methyl-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can serve as a building block for more complex molecules

Biology and Medicine

This compound may exhibit biological activity, making it a candidate for drug development. Its structural features suggest potential interactions with biological targets, which could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

Industry

In materials science, the compound’s stability and reactivity could be leveraged to develop new materials with specific properties, such as polymers or coatings with enhanced durability or specific chemical resistance.

Mechanism of Action

The mechanism by which N-(4-methyl-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The nitro group could participate in redox reactions, while the benzodioxine ring might interact with hydrophobic regions of proteins or cell membranes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methyl-2-nitrophenyl)acetamide: Similar in structure but lacks the benzodioxine ring.

    2,3-dihydro-1,4-benzodioxine derivatives: Compounds with similar ring structures but different substituents.

Uniqueness

N-(4-methyl-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is unique due to the combination of its nitrophenyl group and benzodioxine ring, which confer distinct chemical and physical properties. This combination is not commonly found in other compounds, making it a valuable subject for research and development.

Properties

IUPAC Name

N-(4-methyl-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5/c1-10-2-4-12(13(8-10)18(20)21)17-16(19)11-3-5-14-15(9-11)23-7-6-22-14/h2-5,8-9H,6-7H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFARFPRUBDULQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCCO3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10387298
Record name N-(4-methyl-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10387298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6104-96-7
Record name N-(4-methyl-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10387298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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